molecular formula C17H23NO2 B1460314 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone CAS No. 2096112-88-6

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Cat. No.: B1460314
CAS No.: 2096112-88-6
M. Wt: 273.37 g/mol
InChI Key: NEGPMIYRDYQNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone, also known as Tetramethyl acetyloctahydronaphthalenes, is the olfactory receptors in the human nose . This compound is a synthetic ketone fragrance used in various products such as perfumes, laundry products, and cosmetics . It interacts with these receptors to produce a woody, slightly ambergris odor, reminiscent of clean human skin .

Mode of Action

The compound interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that leads to the perception of its unique scent

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of steps. When this compound binds to the olfactory receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is known that the compound has a high log p value of 565, indicating that it is highly lipophilic . This suggests that it may be readily absorbed through the skin and mucous membranes, and may distribute widely in the body due to its ability to dissolve in fats.

Result of Action

The primary result of the action of this compound is the perception of its unique scent. This scent is described as woody, slightly ambergris, and reminiscent of clean human skin . Its odor is long-lasting on skin and fabric .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the perception of its scent can be affected by the presence of other odors in the environment. Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light or oxygen. It is generally considered to be relatively stable under normal conditions .

Properties

IUPAC Name

1-(1-acetyl-2,2,4,8-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-9-17(5,6)18(13(4)20)16-11(2)15(12(3)19)8-7-14(10)16/h7-8,10H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGPMIYRDYQNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2C)C(=O)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 3
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 4
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 5
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

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